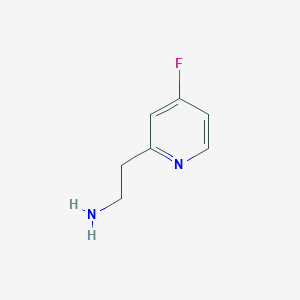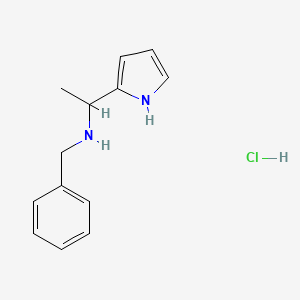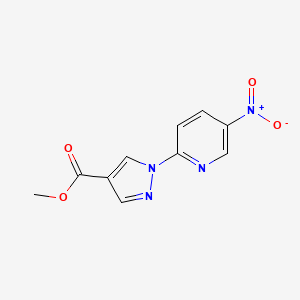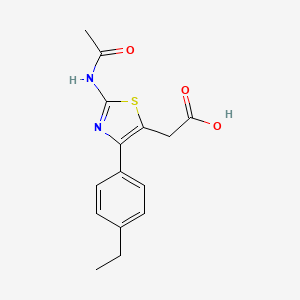
4-(4-Nitrophenyl)-6-phenylpyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrophenyl)-6-phenylpyridazin-3-amine is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-6-phenylpyridazin-3-amine typically involves the reaction of 4-nitrophenylhydrazine with 1,3-diketones under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Nitrophenyl)-6-phenylpyridazin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The phenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 4-(4-Aminophenyl)-6-phenylpyridazin-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones or other oxidized products.
Applications De Recherche Scientifique
4-(4-Nitrophenyl)-6-phenylpyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(4-Nitrophenyl)-6-phenylpyridazin-3-amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The compound may also act as an inhibitor of certain enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylhydrazine: A precursor in the synthesis of 4-(4-Nitrophenyl)-6-phenylpyridazin-3-amine.
4-Nitrophenyl chloroformate: Used in similar substitution reactions.
4-Nitrophenol: Shares the nitrophenyl group and undergoes similar reduction reactions.
Uniqueness
This compound is unique due to the presence of both nitrophenyl and phenyl groups attached to a pyridazine ring, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C16H12N4O2 |
|---|---|
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
4-(4-nitrophenyl)-6-phenylpyridazin-3-amine |
InChI |
InChI=1S/C16H12N4O2/c17-16-14(11-6-8-13(9-7-11)20(21)22)10-15(18-19-16)12-4-2-1-3-5-12/h1-10H,(H2,17,19) |
Clé InChI |
RCDOYVGRQOKBLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11814214.png)






![1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone](/img/structure/B11814263.png)
![2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B11814270.png)



